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Compound of Interest

Compound Name:
3-Amino-5-bromopyridine-2-

carboxamide

Cat. No.: B112891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-5-bromopyridine-2-carboxamide scaffold is a key pharmacophore in the

development of various therapeutic agents. Structure-activity relationship (SAR) studies of this

and structurally similar scaffolds, such as the 3-aminopyrazine-2-carboxamide core, are crucial

for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a

comparative analysis of the SAR of these analogs, with a focus on their anticancer activities as

Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro activity of a series of 3-amino-N-(3,5-

dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives against FGFR1-4. The data is

extracted from a study on novel FGFR inhibitors and highlights how modifications to the

pyrazine scaffold influence inhibitory activity.[1][2]
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Compound
ID

R Group
FGFR1 IC50
(nM)

FGFR2 IC50
(nM)

FGFR3 IC50
(nM)

FGFR4 IC50
(nM)

1a Phenyl >10000 >10000 >10000 >10000

1b
4-

Fluorophenyl
1340 670 890 1230

1c
4-

Chlorophenyl
870 450 620 980

1d
4-

Bromophenyl
760 380 510 850

1e 4-Iodophenyl 650 310 420 790

1f
4-

Methylphenyl
1120 580 750 1050

1g

4-

Methoxyphen

yl

1560 820 1100 1430

1h

4-

(Trifluorometh

yl)phenyl

540 270 350 680

1i
4-

Cyanophenyl
480 230 310 610

SAR Insights:

The unsubstituted phenyl group (1a) showed no significant activity.

Introduction of a halogen at the 4-position of the phenyl ring (1b-1e) generally increased

potency, with a trend of I > Br > Cl > F.

Electron-withdrawing groups at the 4-position, such as trifluoromethyl (1h) and cyano (1i),

resulted in the most potent inhibitors in this series.
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Electron-donating groups like methyl (1f) and methoxy (1g) were less favorable for activity

compared to halogens and other electron-withdrawing groups.

Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.

FGFR Kinase Inhibition Assay:[1][2] The inhibitory activity of the compounds against FGFR1, 2,

3, and 4 was determined using a time-resolved fluorescence resonance energy transfer (TR-

FRET) assay.

Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains,

biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, and europium-labeled anti-phosphotyrosine

antibody.

Procedure:

The compounds were serially diluted in DMSO and added to a 384-well plate.

The kinase, substrate, and ATP were added to initiate the reaction.

The reaction was incubated at room temperature for 1 hour.

The detection solution containing the europium-labeled antibody was added.

After a 30-minute incubation, the TR-FRET signal was measured using a suitable plate

reader.

Data Analysis: IC50 values were calculated by fitting the dose-response curves using a four-

parameter logistic equation.

Cell Proliferation Assay (MTT Assay): The antiproliferative activity of the compounds was

evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay.

Cell Culture: Cancer cell lines (e.g., MCF-7, HT-29) were cultured in appropriate media

supplemented with fetal bovine serum and antibiotics.
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Procedure:

Cells were seeded in 96-well plates and allowed to attach overnight.

The cells were treated with various concentrations of the compounds for 72 hours.

MTT solution was added to each well, and the plates were incubated for 4 hours to allow

for the formation of formazan crystals.

The supernatant was removed, and DMSO was added to dissolve the formazan crystals.

The absorbance was measured at 570 nm using a microplate reader.

Data Analysis: The percentage of cell growth inhibition was calculated, and IC50 values were

determined from the dose-response curves.

Signaling Pathway and Experimental Workflow
FGFR Signaling Pathway:

The following diagram illustrates the canonical FGFR signaling pathway, which is often

dysregulated in cancer. FGFR inhibitors aim to block this pathway, thereby inhibiting tumor

growth and proliferation.
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Caption: Simplified FGFR signaling pathway.
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Experimental Workflow for SAR Studies:

The diagram below outlines a typical workflow for conducting SAR studies in drug discovery.

Define Core Scaffold
(e.g., 3-Amino-5-bromopyridine-2-carboxamide)
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Caption: General workflow for SAR-driven drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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